molecular formula C11H16N6O2S B2741113 methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate CAS No. 478080-10-3

methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No. B2741113
CAS RN: 478080-10-3
M. Wt: 296.35
InChI Key: URVHJXYISHLNIR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Molecular Structure Analysis

The molecular weight of 1-Methyl-1H-1,2,4-triazole is 83.0919 . The IUPAC Standard InChI is InChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3 .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities .


Physical And Chemical Properties Analysis

1,3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,2,4-triazole ring have shown promising anticancer activity . They have been used in the development of new drugs for cancer treatment . For example, letrozole and anastrozole, which contain a 1,2,4-triazole ring, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women .

Antimicrobial Activity

1,2,4-Triazole derivatives have demonstrated significant antimicrobial activities . They have been used in the development of new drugs for the treatment of various infectious diseases .

Antifungal Activity

Compounds containing the 1,2,4-triazole ring, such as conazoles, have been widely used and studied as antifungal agents . They have been used for the treatment of local and systemic fungal infections, which are important problems in phytopathology and especially in medicine .

Anti-inflammatory Activity

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has shown a broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as anti-inflammatory .

Antioxidant Activity

Some compounds containing the 1,2,4-triazole ring have shown good scavenging potential, indicating their potential as antioxidants .

Enzyme Binding

1,2,3-Triazoles have been a valuable source of inspiration for medicinal chemists due to their ability to bind with various enzymes through hydrogen bonding, rigidity, and stability . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Antitumor Activity

Compounds containing the 1,2,4-triazole ring have shown promising antitumor activity . They have been used in the development of new drugs for cancer treatment .

Antidiabetic Activity

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has shown a broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antidiabetic .

Safety And Hazards

1-Methyl-1H-1,2,4-triazole causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .

properties

IUPAC Name

methyl 2-[[4-methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-11(2,17-7-12-6-13-17)9-14-15-10(16(9)3)20-5-8(18)19-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVHJXYISHLNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(N1C)SCC(=O)OC)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

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